1-Boc-amino-butyl-3-amine

Übersicht

Beschreibung

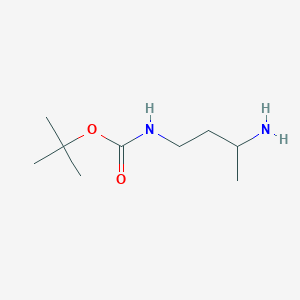

1-Boc-amino-butyl-3-amine (CAS: 878799-20-3) is a secondary amine featuring a tert-butoxycarbonyl (Boc) protecting group on the primary amine. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amine against undesired reactions during synthetic processes. This compound is widely used as a building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-amino-butyl-3-amine typically involves the reaction of tert-butyl chloroformate with 3-aminobutanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is cleaved under acidic or thermal conditions, releasing the free amine.

Acid-Catalyzed Deprotection

-

Conditions :

-

Mechanism :

| Acid Used | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| TFA | DCM | 25°C | 1 h | 95–98 |

| HCl | Toluene/IPA | 80°C | 4 h | 90 |

Key Findings :

-

TFA provides near-quantitative yields under mild conditions .

-

Thermal deprotection (180°C under vacuum) bypasses acid use but requires specialized flow reactors .

Acylation of the Free Amine

The unprotected amine undergoes nucleophilic acylation.

Reaction with Acyl Chlorides

-

Conditions :

-

Products :

-

N-Benzoylated derivatives (e.g., tert-butyl N-(3-(benzamido)butyl)carbamate).

-

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 1-Boc-amino-butyl-3-amine | Benzoyl chloride | Acetonitrile/acetone | 92 |

Mechanistic Insight :

Alkylation Reactions

The free amine participates in nucleophilic substitution or reductive amination.

Example: Reaction with Alkyl Halides

-

Conditions :

-

Product :

-

tert-Butyl N-(3-(methylamino)butyl)carbamate.

-

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 60°C | 85 |

Limitations :

Peptide Coupling

The compound serves as a building block in solid-phase peptide synthesis (SPPS).

Carbodiimide-Mediated Coupling

-

Conditions :

-

Product :

-

Peptide bonds with C-terminal Boc-protected amines.

-

| Coupling Reagent | Activator | Solvent | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DIPEA | DMF | 88–93 |

Applications :

Bioconjugation via Amine-Reactive Probes

The free amine reacts with NHS esters or isocyanates.

Example: NHS-Ester Conjugation

-

Conditions :

-

Product :

-

Stable amide-linked bioconjugates for drug delivery.

-

| Probe | Buffer | pH | Yield (%) |

|---|---|---|---|

| Sulfo-NHS-PEG4-Biotin | PBS | 7.4 | 80 |

Oxidative Reactions

The Boc group stabilizes the amine against oxidation, enabling selective transformations.

Oxidation to Nitroso Derivatives

Selectivity :

Thermal Stability and Side Reactions

-

Thermal Deprotection :

-

Side Reactions :

Key Mechanistic Insights

-

Dual Reactivity : The Boc group directs reactivity to the free amine, enabling sequential functionalization .

-

Acid Sensitivity : Strong acids (e.g., TFA) cleave Boc without affecting other carbamate protections (e.g., Cbz) .

-

Steric Effects : Bulky substituents on the butyl chain reduce acylation/alkylation rates by ~30% .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Boc-amino-butyl-3-amine serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to form stable linkages and facilitate the creation of complex molecules makes it valuable for developing new drug candidates. For instance, it has been utilized in synthesizing compounds that exhibit neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's disease and Parkinson's disease .

Peptide Synthesis

This compound plays a vital role in solid-phase peptide synthesis (SPPS), where it aids in forming peptide bonds essential for therapeutic peptides. The Boc group provides protection to the amino functionality during the coupling reactions, allowing for selective modifications and high yields of desired peptide sequences. The use of this compound has been documented in various studies focusing on synthesizing biologically active peptides .

Bioconjugation Techniques

In bioconjugation, this compound is employed to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems. Its reactive amine group allows for conjugation with various biomolecules, facilitating targeted therapies and improving pharmacokinetic properties of drugs. This application is particularly relevant in developing antibody-drug conjugates (ADCs) and other targeted therapeutic agents .

Research in Organic Chemistry

As a building block for organic synthesis, this compound enables chemists to construct complex organic molecules with specific functional groups. Its reactivity profile allows for diverse transformations, making it a staple in academic and industrial research settings. Studies have shown that it can participate in various reactions such as nucleophilic substitutions and acylations, contributing to the synthesis of novel compounds .

Material Science

This compound is also explored in material science for developing new polymers with enhanced properties. Its ability to form stable linkages can be harnessed to create materials with specific mechanical and thermal characteristics, suitable for various industrial applications. Research indicates that polymers derived from this compound exhibit improved durability and functionality compared to traditional materials .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Neuroprotective compounds synthesized |

| Peptide Synthesis | Key role in solid-phase peptide synthesis | High yields of biologically active peptides |

| Bioconjugation | Attaching biomolecules to enhance drug delivery systems | Effective in creating targeted therapies |

| Organic Chemistry | Building block for complex organic molecules | Versatile reactivity enables diverse transformations |

| Material Science | Development of new polymers with enhanced properties | Improved mechanical and thermal characteristics observed |

Case Study: Synthesis of Neuroprotective Agents

A study demonstrated the use of this compound as an intermediate in synthesizing neuroprotective agents through a multi-step reaction involving acylation and cyclization processes. The final compounds exhibited significant neuroprotective activity in vitro, highlighting the potential of this compound in pharmaceutical applications targeting neurodegenerative diseases .

Case Study: Solid-Phase Peptide Synthesis

In another case, researchers utilized this compound in SPPS to create a library of peptide derivatives with varying biological activities. The Boc protection allowed for sequential coupling reactions without premature deprotection, leading to high purity and yield of target peptides, which were further evaluated for their therapeutic potential .

Wirkmechanismus

The mechanism of action of 1-Boc-amino-butyl-3-amine involves the formation of stable carbamate bonds with amine groups. This stability prevents unwanted side reactions during chemical synthesis. The compound acts as a temporary protective group that can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features

Key Observations :

- Protecting Groups: The Boc and Cbz groups serve distinct deprotection conditions. Boc is acid-labile (removed with TFA), while Cbz requires hydrogenolysis .

- Functional Diversity: 2-(Boc-amino)-3-buten-1-ol includes a hydroxyl group and alkene, enabling esterification or Michael addition reactions, unlike the simpler amine backbone of this compound .

- Aromatic vs. Aliphatic : 1-Phenyl-3-butylamine lacks a protecting group but features an aromatic ring, making it more suitable for electrophilic substitution reactions .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- The Boc and Cbz derivatives share similar densities, but the Cbz analog has a higher predicted boiling point due to its larger benzyl group .

Key Observations :

- Orthogonal Protection : The Boc and Cbz groups allow sequential deprotection in multi-step syntheses .

- Chirality: The (S)-enantiomer of 1-Cbz-amino-butyl-3-amine is critical for asymmetric synthesis, whereas this compound’s stereochemistry is less frequently specified in catalogs .

Commercial Availability and Cost

Table 4: Pricing and Suppliers

| Compound Name | Supplier | Purity | Price (USD) |

|---|---|---|---|

| This compound | CymitQuimica | 97% | $1,600/g |

| (S)-1-Cbz-amino-butyl-3-amine | Shanghai Ji Xiang | 95% | Price on inquiry |

| 2-(Boc-amino)-3-buten-1-ol | HXCHEM | N/A | N/A |

Key Observations :

- This compound is significantly more expensive than non-protected analogs like 1-phenyl-3-butylamine, reflecting its specialized synthetic utility .

Biologische Aktivität

1-Boc-amino-butyl-3-amine, also known as (S)-1-Boc-amino-butyl-3-amine, is a chiral compound characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino functional group. This compound is significant in organic synthesis, particularly in the development of biologically active molecules and pharmaceuticals. Its unique structure allows for selective reactions that can enhance bioactivity, making it a valuable building block in medicinal chemistry.

This compound has a molecular formula of C₉H₁₈N₂O₂ and a molar mass of approximately 188.27 g/mol. The presence of the Boc group provides stability and protection to the amine during various synthetic processes, which can be selectively removed under acidic conditions to reveal the free amine functionality for further reactions.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Amino compounds play essential roles in biological systems, acting as neurotransmitters and signaling molecules. The ability to modify the Boc-protected amine enhances its potential interactions with biological targets.

Potential Applications

This compound finds applications primarily in:

- Drug Development : As a precursor for synthesizing chiral drugs and drug candidates.

- Peptide Synthesis : It can be incorporated into peptide sequences using standard coupling techniques, facilitating the assembly of complex peptides.

- Biological Studies : Investigating enzyme mechanisms and protein-ligand interactions.

The mechanism of action for this compound largely depends on its application in drug synthesis. It may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary based on the final products synthesized from this intermediate.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-1-Cbz-amino-butyl-3-amine | Contains Cbz protecting group | Potentially different biological activity due to stereochemistry |

| 4-Aminobutylbenzamide | Lacks protecting groups | Directly involved in biological activity without modification |

| (R)-1-Cbz-amino-butyl-3-amine | Chiral amine with Cbz group | Selective reactions not feasible with unprotected amines |

Case Studies and Research Findings

Research involving this compound has primarily focused on its synthesis and reactivity rather than direct biological activity. However, studies on related compounds provide insights into potential applications:

- Peptide Synthesis : A study demonstrated that Boc-protected amines can be efficiently incorporated into peptide chains, which are crucial for developing therapeutic peptides.

- Drug Interaction Studies : Similar compounds have shown interactions with neurotransmitter systems, suggesting that this compound may also influence such pathways.

Q & A

Q. What are the optimal synthetic conditions for 1-Boc-amino-butyl-3-amine to minimize side reactions?

Basic Research Question

The synthesis typically involves Boc-protection of the primary amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A recommended protocol includes:

- Dissolving the amine precursor in anhydrous THF or dichloromethane.

- Adding Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Stirring at room temperature for 12–24 hours under inert atmosphere.

- Purification via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .

Key Consideration : Monitor reaction progress using TLC to avoid over-alkylation or hydrolysis of the Boc group.

Q. How can conflicting NMR data for derivatives of this compound be resolved?

Advanced Research Question

Conflicting NMR signals (e.g., overlapping peaks or unexpected coupling) may arise from rotameric equilibria or impurities. Methodological solutions include:

- 2D NMR Techniques : Use HSQC or NOESY to assign ambiguous proton and carbon signals.

- Variable-Temperature NMR : Identify dynamic rotational barriers by analyzing spectral changes at elevated temperatures.

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What factors influence the stability of this compound during storage?

Basic Research Question

Stability is contingent on:

- Moisture Control : Store in airtight containers with desiccants (e.g., molecular sieves).

- Temperature : Long-term storage at –20°C in amber vials to prevent photodegradation.

- Oxygen Exposure : Use nitrogen or argon blankets to inhibit oxidation .

Validation : Periodically assess purity via HPLC or GC-MS to detect decomposition products like tert-butyl alcohol or carbamic acid derivatives.

Q. Which chromatographic methods are most effective for purifying this compound?

Basic Research Question

- Normal-Phase Silica Chromatography : Use gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) for optimal separation.

- Prep-HPLC : For high-purity requirements, employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase.

- Troubleshooting : If tailing occurs, add 1% triethylamine to the mobile phase to suppress silanol interactions .

Q. How is this compound utilized as a building block in peptide synthesis?

Advanced Research Question

The compound serves as a protected intermediate for:

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate into growing peptide chains via Fmoc/t-Boc strategies.

- Selective Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM 1:1) while retaining other protecting groups (e.g., Fmoc).

- Case Study : Used in the synthesis of β-turn mimetics by facilitating regioselective amide bond formation .

Q. What decomposition products form under thermal stress, and how are they characterized?

Advanced Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Primary Decomposition Pathways : Cleavage of the Boc group generates CO₂ and tert-butanol.

- Secondary Products : Amine oxidation yields nitriles or imines.

- Analytical Workflow : Couple TGA with FT-IR or GC-MS to identify volatile byproducts .

Q. What mechanistic insights guide the reaction kinetics of Boc deprotection?

Advanced Research Question

Kinetic studies using HPLC or in-situ IR spectroscopy show:

- Acid-Catalyzed Mechanism : Rate-determining protonation of the carbonyl oxygen, followed by tert-butyl cation release.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate deprotection compared to nonpolar media.

- Isotopic Labeling : Deuterated TFA confirms proton transfer steps via kinetic isotope effects .

Q. How do analytical techniques (MS, NMR, IR) complement structural elucidation?

Basic Research Question

- MS : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ expected for C₉H₁₈N₂O₂: 199.1347).

- NMR : ¹³C NMR distinguishes Boc carbonyl (~155 ppm) and tert-butyl carbons (~28 ppm).

- IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate Boc group integrity .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

Advanced Research Question

- Exothermic Reactions : Use jacketed reactors with controlled cooling during Boc anhydride addition.

- Solvent Selection : Replace THF with 2-MeTHF for safer large-scale reflux.

- Yield Optimization : Employ continuous flow reactors to enhance mixing and heat transfer .

Q. How can computational modeling validate proposed structures of novel derivatives?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational spectra.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. Notes

Eigenschaften

IUPAC Name |

tert-butyl N-(3-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCLVLGMLLYXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662579 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878799-20-3 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.